N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744175 | |
| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-42-7 | |
| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide typically involves the reaction of (1S,2R)-1-hydroxy-1-phenylpropan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be represented as follows:
(1S,2R)-1-Hydroxy-1-phenylpropan-2-amine+Acetic Anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding to enzymes and receptors. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling.
Comparison with Similar Compounds
Stereochemical Variants
N-[(1R,2R)-1-Hydroxy-1-phenylpropan-2-yl]acetamide
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences : Lacks the N-methyl group and has (1R,2R) stereochemistry.
- Properties : Lower lipophilicity (LogP: 1.2 vs. 1.5 for the N-methyl variant) and distinct optical rotation ([α]D: +85.79 in EtOH) due to stereochemical inversion .
N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]acetamide
- CAS No.: 81703-28-8
- Key Differences : (1R,2S) configuration alters hydrogen-bonding capacity and crystal packing, affecting solubility .
Substituent-Modified Analogues
2-Chloro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide (Compound 20)
- Molecular Formula: C₁₂H₁₅ClNO₂
- Key Differences : Chloro substituent replaces the acetamide’s methyl group, increasing electrophilicity.
- Properties : Higher melting point (75–78°C) and distinct optical activity ([α]₅₈₉ = -5.14 in EtOH) .
2-Chloro-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide (Compound 16)
- Synthesis : Derived from (1R,2S)-ephedrine via chlorination; 83% yield.
- Properties : Crystalline solid with [α]D = +85.79 (EtOH), used in chiral ionic liquid synthesis .
Functional Group Derivatives
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences : Phenyl group at position 3 (vs. 1 in the target compound), altering steric bulk.
- Applications: Intermediate in peptide mimetics; CAS No. 52485-51-5 .
N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N,2-dimethyl-5-phenylpentanamide
- Synthesis : Enantioselective α-alkylation with 77% yield and 96% ee.
- Properties : Extended acyl chain enhances lipophilicity (LogP: 3.8) for membrane permeability studies .
Data Table: Structural and Physical Properties
Biological Activity
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide (CAS Number: 71160408) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 209.27 g/mol
- LogP : 1.9769
- Polar Surface Area (PSA) : 40.54 Ų
Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E (PGE) in various cellular models.
In Vitro Studies
In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated a dose-dependent inhibition of NO and PGE production:
| Concentration (μM) | NO Inhibition (%) | PGE Inhibition (%) |
|---|---|---|
| 12.5 | 48.98 | 54.86 |
| 25 | 66.80 | 75.94 |
| 50 | 81.91 | 99.38 |
The compound also significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory pathway .
Pharmacological Effects
The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of various pro-inflammatory cytokines and enzymes. This compound was found to inhibit the phosphorylation of IκB and p65, preventing their translocation to the nucleus and subsequent activation of inflammatory genes .
Case Study 1: In Vivo Evaluation
In a zebrafish model, this compound significantly inhibited LPS-induced inflammation, evidenced by reduced NO production in treated larvae compared to controls. This suggests a potential therapeutic application in inflammatory diseases .
Case Study 2: Structure Activity Relationship (SAR)
A comparative analysis with structurally similar compounds revealed that modifications in the side chains significantly affect biological activity. For example, analogs with enhanced hydrophobic interactions exhibited improved potency against inflammatory pathways, highlighting the importance of structural optimization for therapeutic efficacy .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, and how is stereochemical purity maintained?
The compound can be synthesized via catalytic enantioselective α-alkylation of amides using chiral auxiliaries or catalysts. For example, (1S,2R)-ephedrine derivatives have been employed as chiral precursors to ensure stereochemical fidelity . Multi-step protocols involving tert-butyldimethylsilyl (TBS) protection, lithiation, and chromatographic purification (e.g., silica gel with gradient elution) are critical for isolating enantiomerically pure products . Stereochemical integrity is confirmed via optical rotation and chiral stationary-phase chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization and stereochemical confirmation?
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for chiral centers, by analyzing anisotropic displacement parameters and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR, combined with 2D techniques (e.g., COSY, NOESY), identify diastereotopic protons and confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
Q. Why is the (1S,2R) stereochemistry critical for this compound’s biological activity?
The stereochemistry influences binding affinity to biological targets, such as enzymes or receptors, by dictating spatial compatibility. For example, enantiomeric mismatches can reduce activity by >90%, as seen in structurally related bicyclic sulfonamides .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict reactivity or biological interactions of this compound?
DFT calculations (e.g., using the B3LYP functional) model electron density distributions and reaction pathways. The Colle-Salvetti correlation-energy formula, adapted for DFT, predicts interaction energies with biomolecular targets, such as enzyme active sites, by analyzing charge transfer and orbital overlaps . Molecular dynamics simulations further assess binding stability under physiological conditions .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation?
- Cross-validation : Compare NOESY correlations (NMR) with X-ray-derived torsion angles to confirm conformer populations .
- Dynamic NMR : Detect rotational barriers in amide bonds if X-ray data suggest multiple conformers .
- Crystallographic refinement : Use SHELXL to refine disordered regions and validate against NMR-derived constraints .
Q. How can enantioselective synthesis be optimized for higher yield and enantiomeric excess (ee)?
- Catalyst screening : Chiral phosphine ligands (e.g., BINAP) or organocatalysts improve ee in asymmetric alkylation .
- Solvent and temperature control : Low-temperature lithiation (-78°C in THF) minimizes racemization .
- In situ monitoring : Chiral HPLC tracks ee during synthesis, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
